molecular formula C7H10N4 B11769487 N-Amino-3-methyl-pyridine-2-carboxamidine

N-Amino-3-methyl-pyridine-2-carboxamidine

Cat. No.: B11769487
M. Wt: 150.18 g/mol
InChI Key: XEIPVJRVSCXBKP-UHFFFAOYSA-N
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Description

N-Amino-3-methyl-pyridine-2-carboxamidine is a chemical compound with the molecular formula C7H10N4 It is known for its unique structure, which includes a pyridine ring substituted with an amino group and a carboxamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Amino-3-methyl-pyridine-2-carboxamidine typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with an appropriate aminating agent to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Amino-3-methyl-pyridine-2-carboxamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Amino-3-methyl-pyridine-2-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Amino-3-methyl-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxamidine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-Amino-3-methyl-pyridine-2-carboxamidine is unique due to the presence of both an amino group and a carboxamidine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N'-amino-3-methylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPVJRVSCXBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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